Cas no 29079-00-3 (4-Ethynyl-1,1'-biphenyl)
4-Ethynyl-1,1'-biphenyl Chemical and Physical Properties
Names and Identifiers
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- 4-Ethynyl-1,1'-biphenyl
- 4-ethynylbiphenyl
- 1,1'-Biphenyl,4-ethynyl-
- 4-BIPHENYLACETYLENE(4-ETHYNYLBIPHENYL)
- 4-Biphenylylacetylene
- 1-ethynyl-4-phenylbenzene
- 4-biphenylacetylene
- 4-Ethynyl-1,1‘-biphenyl
- 4-ethynyl-bipheny
- 4-PhC6H4CCH
- p-PhC6H4CCH
- 4-ethynyl-biphenyl
- 1,1'-Biphenyl, 4-ethynyl-
- p-Biphenylacetylene
- 1,1'-Biphenyl, 4-ethynyl
- 4-Ethynyl Biphenyl
- LY 81979
- BIPHENYL, 4-ETHYNYL-
- 4-ethynyl-1-phenylbenzene
- 4-ethynyl-1,1-biphenyl
- (p-Phenyl)phenylacetylene
- 1-Phenyl-4-ethynylbenzene
- 4-Ethynyl-1,1`-biphenyl
- KSC200I7H
- DTXSID40183326
- 4-05-00-02280 (Beilstein Handbook Reference)
- AM20060597
- A18583
- EN300-1863144
- BDBM50027776
- CS-W004665
- FT-0618431
- J-515304
- (1,1'-Biphenyl-4-yl)acetylene
- BPBNKCIVWFCMJY-UHFFFAOYSA-N
- SY018462
- 4-Ethynyl-1 pound not1'-biphenyl
- MFCD00102191
- AKOS009156711
- DS-1164
- 29079-00-3
- E1141
- 4-Ethynylbiphenyl, 97%
- CHEMBL374163
- BRN 1927901
- J-017380
- 4-ETHYNYL-1,1\\'-BIPHENYL
- DB-047519
- DTXCID50105817
- ethynyl biphenyl
-
- MDL: MFCD00102191
- Inchi: 1S/C14H10/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h1,3-11H
- InChI Key: BPBNKCIVWFCMJY-UHFFFAOYSA-N
- SMILES: C1(C=CC(C#C)=CC=1)C1C=CC=CC=1
- BRN: 1927901
Computed Properties
- Exact Mass: 178.07800
- Monoisotopic Mass: 178.07825
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.5
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: solid
- Density: 1.06
- Melting Point: 88-91 °C (lit.)
- Boiling Point: 289.2°C at 760 mmHg
- Flash Point: 119.5°C
- Refractive Index: 1.614
- PSA: 0.00000
- LogP: 3.33490
- Solubility: Not available
4-Ethynyl-1,1'-biphenyl Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- RTECS:DV5290000
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
- Risk Phrases:R36/37/38
4-Ethynyl-1,1'-biphenyl Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
4-Ethynyl-1,1'-biphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118158-25g |
4-Ethynyl-1,1'-biphenyl |
29079-00-3 | 97% | 25g |
$430.50 | 2023-09-02 | |
| Alichem | A019118158-100g |
4-Ethynyl-1,1'-biphenyl |
29079-00-3 | 97% | 100g |
$757.50 | 2023-09-02 | |
| Fluorochem | 046046-10g |
4-Ethynylbiphenyl |
29079-00-3 | 98% | 10g |
£108.00 | 2022-03-01 | |
| Fluorochem | 046046-25g |
4-Ethynylbiphenyl |
29079-00-3 | 98% | 25g |
£245.00 | 2022-03-01 | |
| Chemenu | CM251954-10g |
4-Ethynyl-1,1'-biphenyl |
29079-00-3 | 95+% | 10g |
$112 | 2021-06-16 | |
| Chemenu | CM251954-25g |
4-Ethynyl-1,1'-biphenyl |
29079-00-3 | 95+% | 25g |
$234 | 2021-06-16 | |
| Chemenu | CM251954-100g |
4-Ethynyl-1,1'-biphenyl |
29079-00-3 | 95+% | 100g |
$701 | 2021-06-16 | |
| Ambeed | A289608-250mg |
4-Ethynyl-1,1'-biphenyl |
29079-00-3 | 97% | 250mg |
$19.0 | 2025-03-05 | |
| Ambeed | A289608-1g |
4-Ethynyl-1,1'-biphenyl |
29079-00-3 | 97% | 1g |
$23.0 | 2025-03-05 | |
| Ambeed | A289608-5g |
4-Ethynyl-1,1'-biphenyl |
29079-00-3 | 97% | 5g |
$28.0 | 2025-03-05 |
4-Ethynyl-1,1'-biphenyl Suppliers
4-Ethynyl-1,1'-biphenyl Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 4-Ethynyl-1,1'-biphenyl
Chemical Profile of 4-Ethynyl-1,1'-biphenyl (CAS No. 29079-00-3)
4-Ethynyl-1,1'-biphenyl, with the chemical identifier CAS No. 29079-00-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This biphene derivative features an ethynyl group at the para position of one benzene ring, making it a versatile building block for synthesizing more complex molecules. The unique structural properties of this compound have positioned it as a valuable reagent in various synthetic applications, particularly in the development of novel materials and bioactive molecules.
The molecular structure of 4-Ethynyl-1,1'-biphenyl consists of two benzene rings connected by a single bond, with an acetylenic group (-C≡CH) attached to one of the rings. This configuration imparts distinct electronic and steric characteristics to the molecule, which are exploited in multiple research domains. The ethynyl moiety, being highly reactive, facilitates various coupling reactions such as Sonogashira coupling, which is pivotal in constructing carbon-carbon bonds in organic synthesis. This reactivity has made 4-Ethynyl-1,1'-biphenyl a preferred intermediate in the synthesis of polymers, liquid crystals, and pharmaceutical intermediates.
In recent years, the applications of 4-Ethynyl-1,1'-biphenyl have expanded into the realm of medicinal chemistry. Researchers have leveraged its structural framework to develop potential therapeutic agents targeting various biological pathways. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The biphenyl core is known to enhance lipophilicity and metabolic stability, making it an attractive scaffold for drug design. Moreover, the introduction of functional groups at specific positions on the biphenyl ring can modulate binding interactions with biological targets, thereby fine-tuning pharmacological activity.
One notable area where 4-Ethynyl-1,1'-biphenyl has found utility is in the synthesis of organic semiconductors and optoelectronic materials. The conjugated system formed by the biphenyl rings and the ethynyl group allows for efficient charge transport properties, which are essential for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices. Recent studies have demonstrated that incorporating 4-Ethynyl-1,1'-biphenyl into polymer backbones enhances charge mobility and device performance. This has spurred interest in developing novel polymers and small-molecule semiconductors based on this scaffold for next-generation electronic technologies.
The chemical reactivity of 4-Ethynyl-1,1'-biphenyl also makes it a valuable tool in biochemical assays and probes. The ethynyl group can be selectively modified via transition-metal-catalyzed reactions, allowing researchers to attach diverse biomolecules or labels for imaging and diagnostic purposes. For example, azido or alkyne-functionalized probes derived from 4-Ethynyl-1,1'-biphenyl have been used to study protein-protein interactions and cellular signaling pathways. These applications highlight the compound's potential as a molecular tool in understanding complex biological systems.
From a synthetic chemistry perspective, 4-Ethynyl-1,1'-biphenyl serves as a versatile precursor for constructing more complex heterocyclic systems. The presence of the ethynyl group enables palladium-catalyzed cross-coupling reactions with arynes or other unsaturated substrates, facilitating the formation of polycyclic structures with precise stereochemistry. Such methodologies are crucial in pharmaceutical synthesis where high selectivity and yield are paramount. Additionally, the compound's stability under various reaction conditions makes it suitable for multi-step syntheses without significant degradation.
The growing interest in sustainable chemistry has also influenced research involving 4-Ethynyl-1,1'-biphenyl. Efforts have been directed toward developing greener synthetic routes that minimize waste and hazardous byproducts. For instance, solvent-free reactions or those utilizing biodegradable solvents have been explored to enhance environmental compatibility. These approaches align with broader industry trends toward sustainable manufacturing practices while maintaining high chemical yields and purity standards.
In conclusion,4-Ethynyl-1,1'-biphenyl (CAS No. 29079-00-3) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceuticals、materials science、and biochemical research。The continued exploration of its synthetic possibilities and biological relevance ensures that this molecule will remain a cornerstone in advanced chemical investigations for years to come.
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